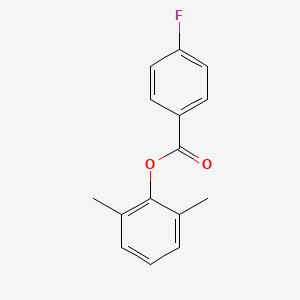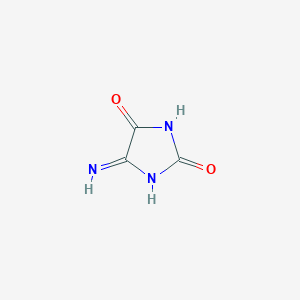
Oxonic Acid Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxonic Acid Impurity 1, also known as 5-aminoimidazole-2,4-dione, is a chemical compound with the molecular formula C3H3N3O2 and a molecular weight of 113.07 g/mol . It is a derivative of oxonic acid and is often encountered as an impurity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxonic Acid Impurity 1 typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of aminoimidazole derivatives . The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained with minimal impurities.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Techniques such as crystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Oxonic Acid Impurity 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the molecule .
Scientific Research Applications
Oxonic Acid Impurity 1 has several applications in scientific research:
Mechanism of Action
The mechanism of action of Oxonic Acid Impurity 1 involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with biochemical processes. For example, it may act as an inhibitor of orotate phosphoribosyltransferase, affecting nucleotide synthesis . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxonic Acid Impurity 1 include:
5-Azacytidine: A nucleoside analog used in cancer treatment.
Allopurinol: A medication used to reduce uric acid levels in the blood.
Uniqueness
This compound is unique due to its specific chemical structure and properties. Unlike other similar compounds, it has distinct reactivity and interaction profiles, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C3H3N3O2 |
|---|---|
Molecular Weight |
113.08 g/mol |
IUPAC Name |
5-iminoimidazolidine-2,4-dione |
InChI |
InChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8) |
InChI Key |
NGNNFDYHJKDHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=N)C(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
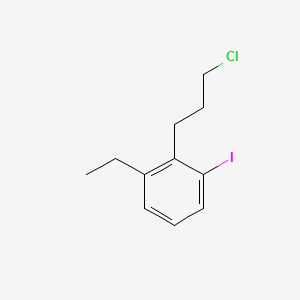
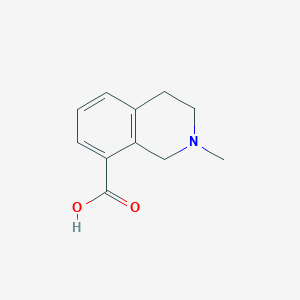


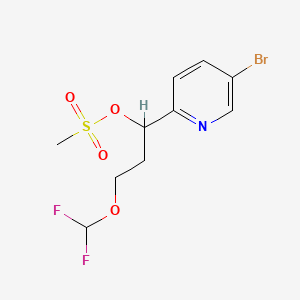
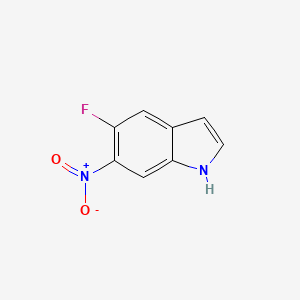



![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
